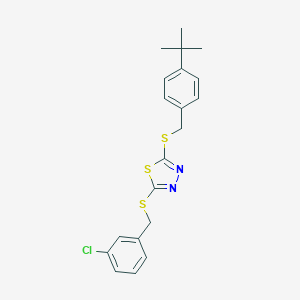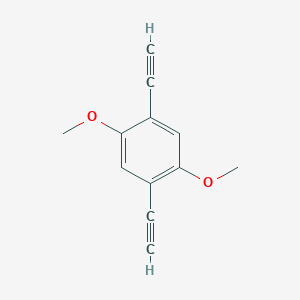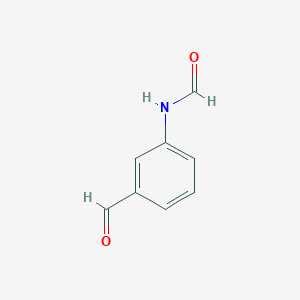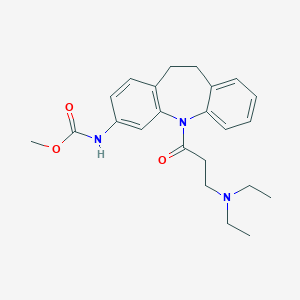![molecular formula C15H18N2O3 B186923 2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- CAS No. 89229-80-1](/img/structure/B186923.png)
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino-] is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPAA and is a yellow crystalline powder. It is a nitro compound that has a phenylmethylamino group attached to the cyclohexenone ring. DMNPAA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of DMNPAA is not fully understood. However, it is believed that DMNPAA acts as an electron acceptor, which can lead to the formation of free radicals. Free radicals can cause oxidative damage to cells and tissues, which can lead to various diseases. DMNPAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
DMNPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In vivo studies have shown that DMNPAA can improve memory and learning in animal models. DMNPAA has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMNPAA has been extensively studied, and its mechanism of action and physiological effects are well understood. DMNPAA can be used as a reagent in various organic chemistry reactions and as a fluorescent probe for the detection of proteins and nucleic acids. However, there are also some limitations to using DMNPAA in lab experiments. DMNPAA is a nitro compound, which can be explosive and hazardous. DMNPAA can also be toxic to cells and tissues at high concentrations.
Direcciones Futuras
There are several future directions for the study of DMNPAA. One direction is to study the potential use of DMNPAA as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMNPAA in more detail to better understand its biochemical and physiological effects. Additionally, DMNPAA can be modified to create new compounds with potentially improved properties and applications. Finally, more research is needed to understand the potential toxic effects of DMNPAA on cells and tissues and to develop safety guidelines for its use in lab experiments.
Métodos De Síntesis
DMNPAA can be synthesized using various methods. One of the most commonly used methods is the reaction of 5,5-dimethyl-3-(phenylmethyl)-2-cyclohexen-1-one with nitric acid and sulfuric acid. The reaction yields DMNPAA as a yellow crystalline powder. Other methods include the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylmethylamine and nitrosonium tetrafluoroborate, and the reaction of 5,5-dimethyl-2-cyclohexen-1-one with nitric acid and phenylmethylamine.
Aplicaciones Científicas De Investigación
DMNPAA has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. DMNPAA has been used as a reagent in organic chemistry reactions, such as the synthesis of pyridine derivatives. In biochemistry, DMNPAA has been used to study the mechanism of action of enzymes and proteins. DMNPAA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, DMNPAA has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
89229-80-1 |
|---|---|
Nombre del producto |
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- |
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-(benzylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-12(14(17(19)20)13(18)9-15)16-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 |
Clave InChI |
NMUNUXWEETXHMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
SMILES canónico |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)








